

Isoneorautenol: A Promising Lead Compound for Anticancer Drug Discovery

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Compound of Interest		
Compound Name:	Isoneorautenol	
Cat. No.:	B191610	Get Quote

Application Notes and Protocols for Researchers Introduction

Isoneorautenol, a pterocarpan isoflavonoid, has emerged as a compelling lead compound in the field of oncology drug discovery. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the anticancer properties of **Isoneorautenol**. The information presented herein is synthesized from published scientific literature, focusing on its cytotoxic effects against multi-drug resistant (MDR) cancer cell lines and its mechanism of inducing apoptotic cell death.

Biological Activity and Potential Applications

Isoneorautenol has demonstrated significant cytotoxic activity against a range of human cancer cell lines, including those exhibiting resistance to conventional chemotherapeutic agents. Its primary mechanism of action involves the induction of apoptosis, a form of programmed cell death, through pathways involving the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function. This makes **Isoneorautenol** a valuable candidate for further preclinical and clinical investigation as a potential anticancer therapeutic.

Quantitative Data Summary

The cytotoxic activity of **Isoneorautenol** has been quantified across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.



This data is crucial for designing experiments to assess its efficacy and for comparing its potency with other compounds.

Cell Line	Cancer Type	Resistance Phenotype	Isoneorautenol IC50 (μΜ)[1]	Doxorubicin IC50 (µM)[1]
CCRF-CEM	Leukemia	Sensitive	4.80 ± 0.65	0.02 ± 0.01
CEM/ADR5000	Leukemia	P-gp over- expression	6.23 ± 0.24	122.96 ± 10.14
HCT116 (p53+/+)	Colon	Sensitive	8.20 ± 0.98	0.32 ± 0.04
HCT116 (p53-/-)	Colon	p53 null	4.84 ± 0.54	0.30 ± 0.01
U87MG	Glioblastoma	Sensitive	8.85 ± 0.81	0.38 ± 0.03
U87MG.ΔEGFR	Glioblastoma	EGFR mutated	9.97 ± 0.93	0.41 ± 0.05
MDA-MB-231- BCRP	Breast	BCRP over- expression	11.81 ± 1.12	0.25 ± 0.03
HepG2	Hepatocarcinom a	Sensitive	13.12 ± 1.04	0.34 ± 0.02

Mechanism of Action: Induction of Apoptosis

Isoneorautenol's anticancer activity is primarily attributed to its ability to induce apoptosis in cancer cells. The key events in this process are outlined below and depicted in the signaling pathway diagram.

- Induction of Oxidative Stress: **Isoneorautenol** treatment leads to a significant increase in the intracellular levels of reactive oxygen species (ROS). This creates a state of oxidative stress that can damage cellular components and trigger cell death pathways.
- Disruption of Mitochondrial Membrane Potential (MMP): The accumulation of ROS contributes to the depolarization of the mitochondrial membrane. This loss of MMP is a critical event in the intrinsic pathway of apoptosis.



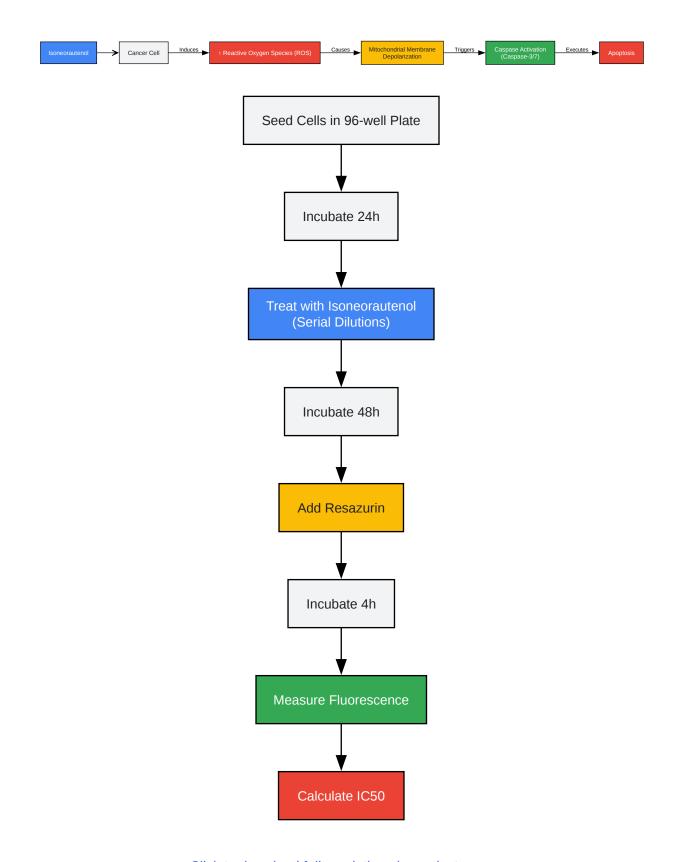




Activation of Caspases: The disruption of the mitochondrial membrane leads to the release
of pro-apoptotic factors, which in turn activate a cascade of caspases, including the key
executioner caspases-3 and -7. These enzymes are responsible for the biochemical and
morphological changes associated with apoptosis.

While the downstream effects of **Isoneorautenol** are well-documented, the specific upstream signaling pathways (e.g., PI3K/Akt, MAPK, NF-κB) that are modulated by this compound to initiate ROS production and apoptosis remain an active area of investigation.





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References

- 1. youtube.com [youtube.com]
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